molecular formula C20H18N6 B2665289 N2-phenethyl-N4-phenylpteridine-2,4-diamine CAS No. 946218-86-6

N2-phenethyl-N4-phenylpteridine-2,4-diamine

Numéro de catalogue B2665289
Numéro CAS: 946218-86-6
Poids moléculaire: 342.406
Clé InChI: WXVAYIVYNABHST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N2-phenethyl-N4-phenylpteridine-2,4-diamine” is a derivative of N2,N4-diphenylpyrimidin-2,4-diamine . It has been studied for its potential use in the prevention or treatment of cancer . It shows a relatively weak EGFR activity inhibitory effect on wild-type EGFR, a high inhibitory ability on EGFR mutation, and a high inhibitory ability on even FLT3 and FLT3 mutation .


Synthesis Analysis

The synthesis of N2-phenethyl-N4-phenylpteridine-2,4-diamine involves making structural modifications to improve the overall potency, selectivity, and solubility of the series by varying the anilino groups attached to the 2- and 4-position .

Applications De Recherche Scientifique

Antitumor Activity

The compound’s antitumor properties have been investigated extensively. Researchers have designed and synthesized a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives. These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells. Notably, one of the most potent compounds demonstrated superior antitumor activity compared to the positive control palbociclib, a CDK6 inhibitor .

CDK6 Inhibition

Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. CDK6, in particular, has been identified as a promising target for cancer treatment. The synthesized N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were tested for their CDK6 inhibitory activities. Understanding their binding interactions with CDK6 through molecular docking simulations provides valuable insights for drug development .

Anti-Malarial Potential

In a different context, researchers prepared N2,N4-diphenylpyrimidine-2,4-diamines to explore their anti-malarial properties. By modifying the anilino groups attached to the 2- and 4-positions, they aimed to enhance overall potency, selectivity, and solubility. Investigating the scaffold’s SAR (structure-activity relationship) contributes to our understanding of potential anti-malarial agents .

Plasmodium falciparum Inhibition

Another related compound, N2,N4-disubstituted quinazoline-2,4-diamine, was synthesized and evaluated for its inhibitory activity against Plasmodium falciparum (Pf.), the parasite responsible for malaria. The study assessed its effectiveness using a radioactive labeled hypoxanthine incorporation assay. Such compounds hold promise as antimalarial agents .

Photodynamic Therapy (PDT)

Given its aromatic nature and potential for light absorption, this compound could be explored for use in photodynamic therapy (PDT). PDT involves activating photosensitizers with light to selectively destroy cancer cells or pathogens. Investigating its photophysical properties and cellular uptake could reveal its suitability for PDT applications.

Design, Synthesis, and Antitumor Activity of New N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine Derivatives as CDK6 Inhibitors Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamines Synthesis, Plasmodium falciparum Inhibitory Activity, Cytotoxicity and …

Mécanisme D'action

The compound shows a relatively weak EGFR activity inhibitory effect on wild-type EGFR, a high inhibitory ability on EGFR mutation, and a high inhibitory ability on even FLT3 and FLT3 mutation . This suggests that it may be used for the treatment of cancer with EGFR mutation or cancer with FLT3 or a mutation thereof .

Propriétés

IUPAC Name

4-N-phenyl-2-N-(2-phenylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6/c1-3-7-15(8-4-1)11-12-23-20-25-18-17(21-13-14-22-18)19(26-20)24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVAYIVYNABHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-phenethyl-N4-phenylpteridine-2,4-diamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.